4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide
Description
4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide (CAS: 405222-60-8) is a pyrazolo-pyridazine derivative with the molecular formula C₁₇H₂₀N₆O and a molecular weight of 324.39 g/mol . Its structure comprises a pyridazine core fused with a pyrazole ring, substituted at the 5-position with a phenyl group and at the 3-position with a dimethylamino-butyramide chain. The compound is available in multiple salt forms, including hydrochloride (C₁₇H₂₁ClN₆O, MW: 360.85) and tartaric acid salt (C₂₁H₂₆N₆O₇, MW: 474.48), which enhance solubility for pharmaceutical applications .
Properties
IUPAC Name |
4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-23(2)10-6-9-15(24)18-16-13-11-14(12-7-4-3-5-8-12)19-21-17(13)22-20-16/h3-5,7-8,11H,6,9-10H2,1-2H3,(H2,18,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHIZDYQCCLGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)NC1=NNC2=NN=C(C=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyridazine core, followed by the introduction of the dimethylamino and butanamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug development for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry. Below is a comparative analysis with structurally related analogs:
Table 1: Comparative Analysis of Pyrazolo-Pyridazine Derivatives and Related Compounds
Key Observations :
Core Heterocycle Differences: The target compound’s pyrazolo[3,4-c]pyridazine core differs from pyrazolo[3,4-d]pyrimidines (e.g., compounds 2 and 3) in the position of the fused pyridazine vs. pyrimidine ring. Pyridazines are less common in drug design but offer unique electronic properties due to their two adjacent nitrogen atoms .
Substituent Impact: The dimethylamino-butyramide side chain in the target compound introduces a flexible, polar group that may improve solubility and membrane permeability compared to simpler amines or hydrazines in analogs . The phenyl group at the 5-position is a common lipophilic moiety shared with compound 2 (p-tolyl), suggesting shared π-π stacking interactions in biological targets .
Salt Forms and Solubility :
- The hydrochloride and tartaric acid salts of the target compound contrast with neutral analogs like compound 2. Salt formation is a critical strategy for optimizing bioavailability, as seen in its commercial availability from global suppliers (e.g., ACTIVATE SCIENTIFIC, Seraph Pharmaceuticals) .
Research Findings and Pharmacological Implications
- Kinase Inhibition: Pyrazolo-pyridazines and pyrimidines are known to inhibit kinases (e.g., JAK2, CDK2) due to their ATP-binding site mimicry. The dimethylamino-butyramide group may enhance selectivity .
- Isomerization Behavior : Analogous pyrazolo-triazolo-pyrimidines (e.g., compound 7) undergo isomerization under specific conditions, which could influence the stability of the target compound in solution .
Biological Activity
4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide is a synthetic compound belonging to the class of pyrazolo[3,4-c]pyridazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H20N6O
- Molecular Weight : 324.39 g/mol
- CAS Number : 405222-60-8
Antitumor Activity
Recent studies have indicated that compounds related to pyrazolo[3,4-c]pyridazines exhibit significant antitumor properties. For instance, derivatives of pyrazolo[3,4-c]pyridazine have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study demonstrated that a related compound exhibited an IC50 value of 12 µM against breast cancer cells, indicating moderate cytotoxicity. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth, including the PI3K/Akt pathway .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo derivative | MCF-7 (breast cancer) | 12 | PI3K/Akt inhibition |
| Pyrazolo derivative | HeLa (cervical cancer) | 15 | Apoptosis induction |
Anti-inflammatory Effects
In addition to antitumor activity, pyrazolo derivatives have shown promising anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various models.
Research Findings : A study on a similar compound indicated a significant reduction in TNF-alpha levels in LPS-stimulated macrophages when treated with concentrations as low as 5 µM .
| Compound | Model | Cytokine Reduction (%) | Concentration (µM) |
|---|---|---|---|
| Pyrazolo derivative | Macrophages (LPS-induced) | 70% TNF-alpha reduction | 5 |
Neuroprotective Properties
Emerging evidence suggests that compounds like this compound may also possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation.
Case Study : In vitro studies demonstrated that treatment with related pyrazolo compounds resulted in increased neuronal survival rates under oxidative stress conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazolo[3,4-c]pyridazine derivatives act as kinase inhibitors, disrupting signaling pathways critical for cell proliferation and survival.
- Modulation of Apoptotic Pathways : These compounds can activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Reduction of Inflammatory Mediators : By inhibiting the NF-kB pathway and other inflammatory mediators, these compounds can mitigate inflammatory responses.
Q & A
Basic Questions
Q. What are the key structural features of 4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide, and how do they influence its chemical reactivity?
- Structural Features :
- Pyrazolo[3,4-c]pyridazine core : A fused heterocyclic system with nitrogen atoms at positions 1, 3, and 4, contributing to π-π stacking interactions and hydrogen-bonding capabilities .
- 5-Phenyl substituent : Enhances hydrophobicity and may modulate binding to aromatic residues in biological targets .
- Dimethylamino-butyl side chain : Increases solubility in polar solvents and introduces basicity (pKa ~8-9), which can influence protonation states under physiological conditions .
- Reactivity Implications :
- The pyridazine ring is susceptible to electrophilic substitution at electron-rich positions (e.g., C-6), while the dimethylamino group can participate in acid-base reactions or serve as a hydrogen-bond donor .
Q. What synthetic methodologies are commonly used to prepare pyrazolo[3,4-c]pyridazine derivatives?
- Key Methods :
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Cyclocondensation | Hydrazines with 1,3-diketones in ethanol, reflux | 60-80 | |
| Cross-Coupling | Suzuki-Miyaura reactions using Pd catalysts, aryl boronic acids | 70-90 | |
| Halogenation | NBS or NCS in DMF, 0°C to room temperature | 50-70 |
- Workflow :
- Start with 5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (CAS: 405224-27-3) .
- Introduce the dimethylamino-butyl group via nucleophilic substitution or amide coupling under anhydrous conditions (e.g., DCM, DIPEA) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Critical Factors :
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction rates and intermediate stability .
- Catalysts : Employ Pd(PPh₃)₄ for cross-coupling steps to minimize side reactions .
- Temperature Control : Maintain reactions at 60–80°C to avoid decomposition of thermally labile intermediates .
- Purity Enhancement :
- Purify via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, 5% MeOH/DCM) .
- Monitor by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm >95% purity .
Q. What strategies resolve tautomeric equilibria observed in pyrazolo[3,4-c]pyridazine derivatives during structural characterization?
- Tautomeric Challenges :
- Pyrazolo-pyridazine cores exhibit keto-enol or amine-imine tautomerism, leading to ambiguous NMR signals .
- Resolution Methods :
- Low-Temperature NMR : Conduct ¹H NMR at −40°C to slow tautomer interconversion and resolve splitting .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to determine dominant tautomeric forms in the solid state .
- Computational Modeling : Compare DFT-calculated chemical shifts (e.g., Gaussian 16) with experimental data to identify equilibrium positions .
Q. How can computational modeling predict the biological targets of this compound?
- Approaches :
-
Molecular Docking : Use AutoDock Vina to screen against kinase or PDE-5 targets (e.g., PDB: 1TBF) based on structural homology to known inhibitors .
-
MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., hydrophobic pockets for phenyl interactions) .
-
QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity data from analogs (Table 1) .
Table 1: Structure-Activity Relationships (SAR) of Pyrazolo-Pyridazine Analogs
Compound Substituent IC₅₀ (nM) Target A 5-Phenyl 120 PDE-5 B 5-Bromo 85 Kinase X C 5-(4-Fluorophenyl) 45 Kinase X
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of pyrazolo-pyridazine derivatives?
- Potential Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
- Solubility Issues : Dimethylamino groups may protonate inconsistently in buffered vs. unbuffered media, altering bioavailability .
- Resolution Strategies :
- Standardize assay conditions (e.g., pH 7.4 PBS buffer, 1% DMSO) .
- Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Methodological Guidance
Q. What analytical techniques are critical for characterizing this compound?
- Essential Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
